SirReal2

SIRT2 inhibition Potency comparison AGK2

In SIRT2 research, non-selective inhibitors (e.g., AGK2, Tenovin-6) confound target validation through off-target sirtuin engagement. SirReal2 (CAS 709002-46-0) resolves this: IC50 140 nM with >1000-fold selectivity over SIRT1/SIRT3, achieved via unique ligand-induced active site rearrangement. • Induces tubulin hyperacetylation & BubR1 depletion for validated cellular readouts • In vivo validated: synergizes with PI3K/mTOR inhibitors in AML models • SBDD-ready: defined binding mode (PDB 4RMG, 4RMH)

Molecular Formula C22H20N4OS2
Molecular Weight 420.6 g/mol
Cat. No. B1680979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSirReal2
SynonymsSirReal 2;  SirReal-2;  SirReal2; 
Molecular FormulaC22H20N4OS2
Molecular Weight420.6 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)SCC(=O)NC2=NC=C(S2)CC3=CC=CC4=CC=CC=C43)C
InChIInChI=1S/C22H20N4OS2/c1-14-10-15(2)25-22(24-14)28-13-20(27)26-21-23-12-18(29-21)11-17-8-5-7-16-6-3-4-9-19(16)17/h3-10,12H,11,13H2,1-2H3,(H,23,26,27)
InChIKeyMENNDDDTIIZDDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SirReal2: Selective SIRT2 Inhibition Overview


SirReal2 (CAS 709002-46-0) is an aminothiazole-based small molecule that functions as a potent and subtype-selective inhibitor of the NAD⁺-dependent lysine deacylase SIRT2 [1]. It exhibits an in vitro IC₅₀ of 140 nM for SIRT2 in cell-free assays and demonstrates exceptional selectivity (>1000-fold) over the closely related sirtuin isoforms SIRT1 and SIRT3, a property rooted in its unique ligand-induced active site rearrangement mechanism [2]. Its well-characterized cellular activity, defined by the induction of tubulin hyperacetylation and depletion of the mitotic checkpoint protein BubR1, establishes it as a primary chemical probe for dissecting SIRT2-specific functions in oncology and inflammation research .

1 Selective SIRT2 pathway inhibition study fit
2 Isoform-selectivity assay context (>1000× reported selectivity window)
3 Tubulin/BubR1 biomarker endpoint research probe

Why SirReal2 Cannot Be Substituted


Substituting SirReal2 with other commercially available SIRT2 inhibitors (e.g., AGK2, Tenovin-6, Thiomyristoyl) will yield fundamentally different experimental outcomes due to critical divergences in selectivity profile, potency, and substrate-dependent activity [1][2]. SirReal2 achieves its potency (IC₅₀ 140 nM) and >1000-fold selectivity not through simple competitive binding, but via a unique allosteric-like mechanism that induces a structural rearrangement of the SIRT2 active site to reveal a cryptic binding pocket [3]. In contrast, AGK2 is significantly less potent (IC₅₀ 3.5 μM, ~25-fold weaker) and has limited selectivity over SIRT1, while Tenovin-6 exhibits broad sirtuin inhibition with IC₅₀ values in the micromolar range [1][4]. Thiomyristoyl, while more potent on demyristoylation activity, is less characterized in cellular models and may be unsuitable for assays focused on deacetylation [2]. Simply substituting one SIRT2 inhibitor for another without considering these functional and mechanistic differences risks misleading conclusions about SIRT2 biology.

AGK2
Lower SIRT2 potency and limited isoform selectivity may not reproduce SIRT2-specific phenotype
Tenovin-6
Broad sirtuin inhibition profile; class-level effects likely confound target attribution
Thiomyristoyl
Ineffective on cellular deacetylation endpoints; functional divergence limits SIRT2 deacetylase research

SirReal2 Evidence-Based Selection Guide


Superior Potency Over AGK2

In a direct comparative study using a cell-free electrophoretic mobility shift assay, SirReal2 exhibited an IC₅₀ of 0.96 ± 0.56 μM, which is approximately 21-fold more potent than the SIRT2 inhibitor AGK2, which had an IC₅₀ of 20.02 ± 2.47 μM [1]. This significant potency advantage, combined with its established 140 nM IC₅₀ in optimized assays [2], means SirReal2 achieves effective SIRT2 inhibition at concentrations where AGK2 is functionally inactive, reducing the risk of off-target effects associated with high compound concentrations .

Potency vs AGK2
Head-to-head
IC50 0.96 μM vs 20.02 μM
(~21-fold reported difference)
Supports SIRT2 target-engagement assay context
EMSA assay; optimized assay reports 140 nM IC50
SIRT2 inhibition Potency comparison AGK2

SIRT2 Selectivity Over SIRT1 and SIRT3

SirReal2 provides exceptional selectivity within the sirtuin family, a key differentiator from pan-inhibitors or less selective tools. Quantitative data show SirReal2 has an IC₅₀ of 140 nM for SIRT2, but its IC₅₀ for SIRT1 is 98 μM and it does not inhibit SIRT3 even at 200 μM [1]. This represents >1000-fold selectivity for SIRT2 over SIRT1 and SIRT3 [1]. In contrast, the commonly used inhibitor AGK2 has an IC₅₀ of 3.5 μM for SIRT2, but also inhibits SIRT1 (IC₅₀ = 30 μM) and SIRT3 (IC₅₀ = 91 μM) at only ~9-fold and ~26-fold higher concentrations, respectively .

Selectivity window
Cross-study
SIRT2 IC50 140 nM
SIRT1 IC50 98 μM
SIRT3 IC50 >200 μM
High isoform-selectivity assay context; limits off-target interpretation
Cell-free enzymatic assays
Isoform selectivity SIRT1 SIRT3 SIRT2

Cellular Biomarker Validation: Tubulin and BubR1

SirReal2's cellular efficacy is robustly validated by two orthogonal downstream biomarkers. Treatment of HeLa cells with SirReal2 (10-20 μM) consistently induces hyperacetylation of α-tubulin, a direct substrate of SIRT2, and destabilization of the mitotic checkpoint protein BubR1, another known SIRT2 target [1]. This dual phenotypic readout confirms on-target SIRT2 inhibition within a cellular context. In contrast, the alternative inhibitor Thiomyristoyl (TM), while highly potent on demyristoylation activity (IC₅₀ = 28 nM), is unable to effectively inhibit SIRT2-mediated deacetylation in cellular assays, highlighting a critical functional divergence [2].

Cellular biomarkers
Head-to-head
Tubulin hyperacetylation
& BubR1 depletion
at 10-20 μM in HeLa
Validates on-target deacetylase inhibition in cell context
Western blot; Thiomyristoyl did not inhibit deacetylation
Cellular activity Biomarker Tubulin BubR1 HeLa

In Vivo Synergy with PI3K/mTOR Inhibitors

SirReal2 demonstrates a clear translational advantage when used in combination therapy. In a subcutaneous xenograft model of acute myeloid leukemia (AML), co-administration of SirReal2 with the PI3K/mTOR inhibitor VS-5584 resulted in a significant reduction in tumor growth and extended the survival rate of mice compared to VS-5584 alone [1]. This in vivo synergy is not a class-wide effect of all SIRT2 inhibitors, as a direct comparative study found that while several SIRT2 inhibitors (SirReal2, Tenovin-6, TM) show cytotoxicity, only TM displayed cancer cell-specific toxicity, and the anticancer effect of TM was most dependent on SIRT2 overexpression [2]. This positions SirReal2 as a preferred tool for investigating SIRT2's role in PI3K/mTOR pathway crosstalk and for validating SIRT2 as a combination therapy target in oncology [1].

In vivo combination model
Supporting
AML xenograft: synergy with VS-5584
Tumor growth reduction & extended survival
Reported combination model-response synergy context
Subcutaneous AML model; PI3K/mTOR inhibitor crosstalk
In vivo Combination therapy AML Xenograft

Structural Mechanism: Ligand-Induced Rearrangement

X-ray crystallography studies (PDB ID 4RMG and 4RMH) have revealed that SirReal2's high selectivity is driven by a unique mechanism: it induces a structural rearrangement of the SIRT2 active site, specifically moving the gatekeeper residue Phe96, which unveils a previously unexploited hydrophobic binding pocket [1][2]. This ligand-induced fit is not observed with substrate-competitive inhibitors like EX-527 or with less selective tools like Tenovin-6. Thermal shift assays further confirm that SirReal2 stabilizes SIRT2 in the presence of cofactor NAD⁺ or peptide substrate, indicating it traps the enzyme in a specific, non-productive conformation [3]. This mechanistic clarity provides a rational basis for structure-based drug design and ensures experimental reproducibility.

Binding mechanism
Class-level
Ligand-induced rearrangement
Cryptic pocket (Phe96 movement)
Mechanistic basis for selectivity; supports SAR interpretation
X-ray crystallography PDB 4RMG, 4RMH
Structural biology Mechanism of action Allostery X-ray crystallography

In Vivo SIRT2 Selectivity Over SIRT1/3

The high isoform selectivity of SirReal2 observed in vitro translates directly to in vivo models. Studies confirm that systemic administration of SirReal2 in mice inhibits SIRT2 activity, as measured by increased α-tubulin acetylation, without affecting the activity of the Class-I sirtuins SIRT1 and SIRT3 . This in vivo pharmacodynamic profile is a significant advantage over older tools like AGK2, which shows limited selectivity in vitro (inhibiting SIRT1 and SIRT3 at concentrations only 9- to 26-fold higher) and likely exhibits off-target activity in vivo [1]. This clean in vivo profile makes SirReal2 the preferred chemical probe for chronic dosing studies where cumulative off-target sirtuin inhibition could confound phenotypic readouts.

In vivo isoform selectivity
Class-level
SIRT2 inhibition confirmed
No SIRT1/3 activity modulation
Clean in vivo pharmacodynamic profile; supports SIRT2 attribution
Mouse models; α-tubulin acetylation readout
In vivo selectivity Pharmacodynamics SIRT1 SIRT3

SirReal2 Procurement Guide


SIRT2 Target Validation Studies

Select SirReal2 when the primary goal is to attribute a cellular phenotype unequivocally to SIRT2 inhibition. Its >1000-fold selectivity over SIRT1 and SIRT3 ensures that observed effects (e.g., tubulin hyperacetylation, BubR1 destabilization) are not confounded by off-target sirtuin engagement, a critical requirement for high-impact target validation and for generating reliable data for IND-enabling studies [1].

SIRT2 Deacetylase Mechanistic Studies

Use SirReal2 as the tool of choice for investigating SIRT2's deacetylase function. Unlike Thiomyristoyl (TM), which primarily impacts demyristoylation and is ineffective on cellular deacetylation, SirReal2 robustly inhibits deacetylation, providing a clear and validated readout of this specific enzymatic activity [2][3].

Combination Therapy with PI3K/mTOR Inhibitors

Procure SirReal2 for in vivo studies exploring SIRT2 as a target in combination with PI3K/mTOR pathway inhibitors. Preclinical evidence demonstrates that SirReal2 synergizes with VS-5584 to suppress AML tumor growth and extend survival in mouse models, making it a validated tool for this specific translational oncology approach [4].

Structure-Based Drug Discovery

Utilize SirReal2 as a reference ligand for structure-based drug design (SBDD) efforts. Its well-defined, ligand-induced binding mode (PDB 4RMG, 4RMH) and the clear SAR around its scaffold (as explored in recent medicinal chemistry studies) provide a solid foundation for virtual screening, docking studies, and for designing next-generation SIRT2 inhibitors with improved properties [5][6].

Application
Selection Property
Validation Focus
SIRT2 target validation research
Isoform selectivity over SIRT1/3
Phenotype attribution without off-target sirtuin confound
Deacetylase mechanistic studies
Cellular deacetylation endpoint confirmation
Tubulin/BubR1 biomarker consistency
Combination pathway-response research
PI3K/mTOR inhibitor synergy model
AML xenograft model-response endpoint monitoring
Structure-based probe design
Defined binding mode (PDB 4RMG/4RMH)
SAR context and ligand-induced fit reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


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